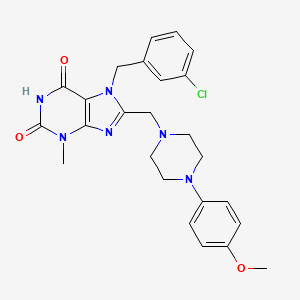

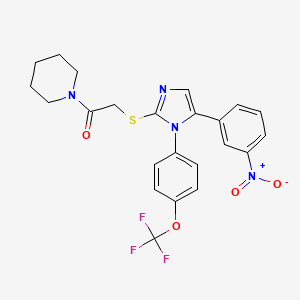

![molecular formula C22H24N2O4 B2697725 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 1005305-62-3](/img/structure/B2697725.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of CQA-001 involves several steps, including the introduction of the cyclopropanecarbonyl group onto the quinoline scaffold. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Detailed synthetic protocols are available in the literature .

Scientific Research Applications

Structural Analysis and Host-Guest Chemistry

Research on structurally similar compounds to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide has focused on understanding their structural aspects, properties, and applications in forming complex molecular assemblies. For instance, studies on amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline salts upon treatment with various mineral acids. These compounds demonstrate unique behaviors in forming host-guest complexes, exhibiting enhanced fluorescence emission, which could be leveraged in developing novel photonic materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Synthetic Methodologies and Chemical Transformations

Significant work has also been done on developing synthetic methodologies that leverage the structural features of compounds like N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide. For example, copper(II) chloride-catalyzed aerobic oxidative carbocyclization reactions have been employed to produce highly functionalized quinolin-2(1H)-ones. This method underscores the potential of utilizing these compounds in synthesizing a wide array of quinoline derivatives, important for pharmaceutical and materials science research (Chen & Chuang, 2016).

Biological Applications and Antimicrobial Activity

Another area of application for compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is in the development of antimicrobial agents. Research has identified certain quinoline esters as potent inhibitors of Mycobacterium tuberculosis growth, showing effectiveness against both drug-susceptible and drug-resistant strains without apparent toxicity to mammalian cells. This finding points towards the potential utility of these compounds in designing new antitubercular therapies (Pissinate et al., 2016).

Future Directions

: Tang, J., Hou, B., Liu, J., Deng, R., Wang, C., Li, Z., & Jiao, Y. (2024). Enhancing the treatment efficiency of three-dimensional electro-Fenton system for organic wastewater: An analysis from the comprehensive perspective of H2O2 generation. Journal of Environmental Chemical Engineering, 112666. DOI: 10.1016/j.jece.2024.112666

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-18-7-9-19(10-8-18)28-14-21(25)23-17-6-11-20-16(13-17)3-2-12-24(20)22(26)15-4-5-15/h6-11,13,15H,2-5,12,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVAAOZNUFTRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2697642.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2697652.png)

![1-(2-fluorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697657.png)

![Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2697658.png)

![2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2697660.png)

![2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2697661.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697662.png)